N-((1-Benzylpiperidin-4-yl)methyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-10-15(19)17-11-13-6-8-18(9-7-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIWSTDDWFMWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-2-chloroacetamide typically involves the reaction of 1-benzylpiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroacetamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-((1-Benzylpiperidin-4-yl)methyl)-2-chloroacetamide is primarily investigated for its therapeutic potential , particularly in the development of analgesics and other central nervous system (CNS) active drugs. Its structure suggests possible interactions with neurotransmitter systems, indicating potential use in treating neurological disorders .
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties . For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and modulation of cell cycle progression .
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of several derivatives found that certain compounds displayed significant activity against cancer cells, with IC50 values indicating potent growth inhibition .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 4i | 2.32 | MCF-7 |
| 4e | 5.36 | HepG2 |
Chemical Biology
In chemical biology, this compound is utilized for probing biological interactions. Its ability to engage with various enzymes and receptors is crucial for understanding its mechanism of action. For example, it has been shown to displace propidium iodide from cholinesterase sites, suggesting its role in modulating enzyme activity .
Mechanism of Action
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-2-chloroacetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sigma Receptor Interactions
- Benzylpiperidine Scaffold: Piperidine derivatives are implicated in sigma receptor binding, which is overexpressed in cancer cells . For example, sigma-2 receptors show high density in tumors (Bmax: 491–7324 fmol/mg protein) .
- Chloroacetamide Reactivity: The electrophilic chloroacetamide group may enable covalent binding to cysteine residues in receptor pockets, a mechanism observed in other bioactive chloroacetamides .
Biocidal Activity
- N-(4-bromo-2-(methylphenyl)-2-chloroacetamide) () demonstrated potent biocidal activity, suggesting chloroacetamide derivatives may have broad antimicrobial applications. The benzylpiperidine group in the target compound could enhance membrane penetration, potentiating similar effects.
Drug-Likeness and Pharmacokinetics
- Methyl/ethyl substituents (as in ) further modulate this property.
- Metabolic Stability: N-methylation () may reduce oxidative deamination, a common metabolic pathway for primary amines.
Biological Activity
N-((1-Benzylpiperidin-4-yl)methyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzylpiperidine moiety linked to a chloroacetamide functional group. The presence of the piperidine ring enhances its ability to interact with biological targets, while the chloroacetamide group allows for further chemical modifications, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cholinesterase Inhibition : The compound can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which may enhance neurotransmission.
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly through mechanisms that involve cell cycle arrest and modulation of apoptotic pathways .
Biological Activity and Applications
Research indicates that this compound exhibits notable biological activities, particularly:
- Antitumor Properties : It has shown potential in inhibiting the growth of various cancer cell lines. For example, studies have demonstrated significant cytotoxic effects against MCF-7 and HepG2 cancer cells, with mechanisms involving cell cycle arrest at the S and G2/M phases .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| HepG2 | 9.6 | Induction of apoptosis |
- Neuropharmacological Potential : Given its structural similarity to known pharmacophores, it may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of this compound against various cancer cell lines. The compound displayed a high selectivity for cancerous cells over normal cells, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Another investigation focused on the compound's ability to displace propidium iodide from cholinesterase sites, confirming its role in modulating enzyme activity and supporting its neuropharmacological applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-((1-Benzylpiperidin-4-yl)methyl)-2-chloroacetamide, and how can purity be optimized?
- Methodology :
-
Step 1 : Start with 1-benzylpiperidin-4-ylmethanamine. React with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
-
Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity (>95%) using HPLC or LC-MS .
-
Optimization : Monitor reaction progress with TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Adjust stoichiometry (1:1.2 amine:chloroacetyl chloride) to minimize unreacted starting material.
- Data Table :
| Reagent | Role | Stoichiometry | Reaction Time |
|---|---|---|---|
| 1-Benzylpiperidin-4-ylmethanamine | Nucleophile | 1.0 eq | 12 hrs |
| Chloroacetyl chloride | Electrophile | 1.2 eq | 12 hrs |
| TEA | Base | 1.5 eq | 12 hrs |
Q. How can structural characterization of this compound be performed to validate its identity?
- Methodology :
- NMR Analysis : Use - and -NMR to confirm the benzylpiperidine moiety (δ ~2.5–3.5 ppm for piperidine protons, δ ~7.2–7.4 ppm for benzyl aromatic protons) and chloroacetamide group (δ ~4.0 ppm for CHCl) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 307.1 (calculated for CHClNO).
- X-ray Crystallography : If crystalline, compare with analogous structures (e.g., N-benzyl-2-chloroacetamide derivatives in Acta Cryst. reports) to confirm bond angles and stereochemistry .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
-
Analog Synthesis : Modify the benzyl group (e.g., para-substituted halogens, methyl, or methoxy) and chloroacetamide chain (e.g., bromo or iodo substitution) .
-
Biological Assays : Test analogs against target receptors (e.g., acetylcholinesterase for neuroactive compounds) using enzyme inhibition assays (IC determination) .
-
QSAR Modeling : Use computational tools (e.g., Gaussian, MOE) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
- Data Table :
| Substituent (R) | IC (μM) | logP | σ (Hammett) |
|---|---|---|---|
| -H (parent) | 12.5 | 2.1 | 0.0 |
| -Cl (para) | 8.3 | 2.5 | 0.23 |
| -OCH (para) | 15.7 | 1.8 | -0.27 |
Q. How can contradictory data in receptor-binding assays be resolved for this compound?
- Methodology :
- Assay Validation : Repeat experiments under standardized conditions (pH 7.4, 25°C) with positive/negative controls (e.g., atropine for muscarinic receptors) .
- Orthogonal Techniques : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out fluorescence interference .
- Meta-Analysis : Compare results with structurally related compounds (e.g., piperidine-based acetamides) to identify trends in false positives/negatives .
Q. What computational approaches are suitable for predicting the metabolic stability of this compound?
- Methodology :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism sites (e.g., piperidine N-debenzylation risk) .
- Docking Studies : Model interactions with CYP3A4 (PDB ID: 1TQN) to identify vulnerable regions (e.g., chloroacetamide’s electrophilic carbon) .
- Experimental Validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS to refine predictions .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
